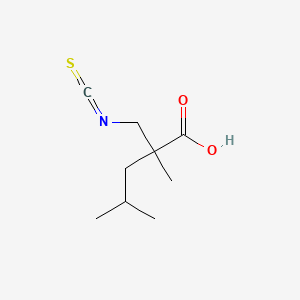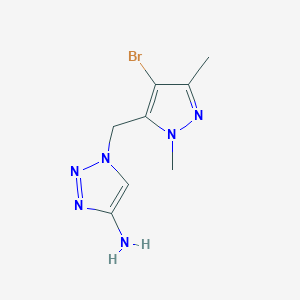
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine is a complex organic compound that features a unique combination of pyrazole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1,3-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Attachment of the Methyl Group:
Formation of the Triazole Ring: The final step involves the cyclization reaction to form the 1H-1,2,3-triazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties.
Aplicaciones Científicas De Investigación
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Research: The compound is used as a probe in biological studies to investigate the function of specific enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with hydrophobic pockets in proteins. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
- 1-((4-Methyl-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
- 1-((4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
Uniqueness
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness can lead to distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11BrN6 |
|---|---|
Peso molecular |
271.12 g/mol |
Nombre IUPAC |
1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H11BrN6/c1-5-8(9)6(14(2)12-5)3-15-4-7(10)11-13-15/h4H,3,10H2,1-2H3 |
Clave InChI |
YBXUWMKMMNMBAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1Br)CN2C=C(N=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)

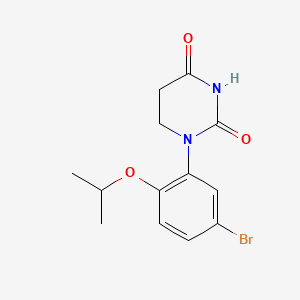
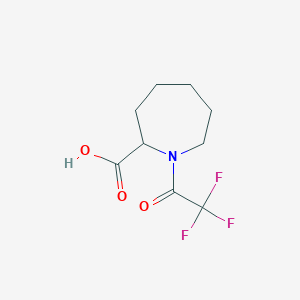
![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)
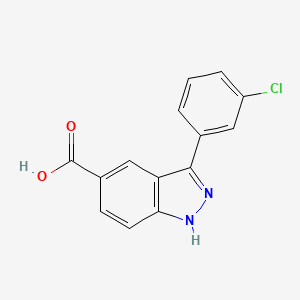

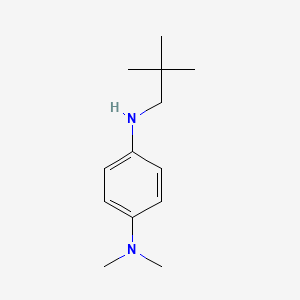

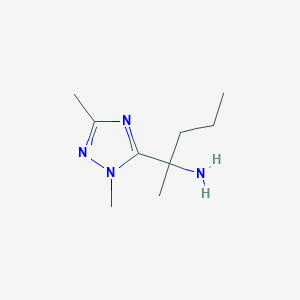
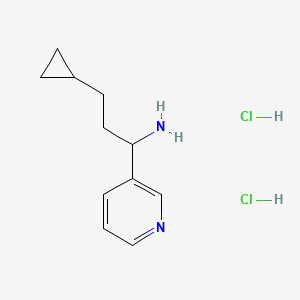
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
